![molecular formula C11H9FN2O3 B2536737 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1005662-40-7](/img/structure/B2536737.png)

1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

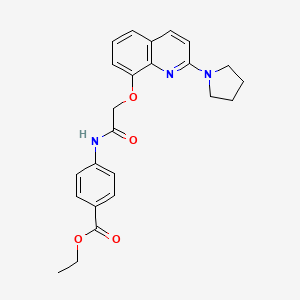

“1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C11H9FN2O3 . It is related to the compound “1-[(2-fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride”, which has a molecular weight of 243.67 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a carboxylic acid group and a fluorophenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 236.199 Da . The related compound “1-[(2-fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride” is a powder at room temperature . Additional physical and chemical properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

1. Development of Anticancer Agents

Knoevenagel condensation, an essential reaction for generating α, β‐unsaturated ketones/carboxylic acids, is pivotal in synthesizing various pharmacophoric aldehydes, including pyrazoles. These compounds have shown remarkable anticancer activity across various targets such as DNA, microtubules, and kinases. The review by Tokala, Bora, and Shankaraiah (2022) emphasizes the significance of functionalities involved in these compounds, underlining their potential in drug discovery and development against cancer (Tokala, Bora, & Shankaraiah, 2022).

2. Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are crucial scaffolds in heterocyclic compounds due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. A mini-review by Cetin (2020) provides an overview of the synthesis methods and biological applications of these derivatives, highlighting their importance in medicinal chemistry (Cetin, 2020).

3. Role in Synthesis of Heterocycles

The chemistry of pyrazoline derivatives, particularly those involving dicyanomethylene groups, is crucial for synthesizing various heterocyclic compounds. These compounds serve as building blocks for creating pyrazolo-imidazoles, thiazoles, and other heterocycles. Gomaa and Ali (2020) discussed the preparation, reactivity, and applications of these derivatives in heterocyclic and dyes synthesis, underlining their importance in the field (Gomaa & Ali, 2020).

4. Fluorescent Chemosensors Development

Compounds based on pyrazole derivatives, such as 4-methyl-2,6-diformylphenol (DFP), have been developed as chemosensors for detecting various analytes. Roy (2021) reviewed the use of DFP-based compounds in sensing metal ions, anions, and neutral molecules, demonstrating the versatility of pyrazole-based chemosensors in analytical chemistry (Roy, 2021).

Eigenschaften

IUPAC Name |

1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-8-3-1-2-4-10(8)17-7-14-6-5-9(13-14)11(15)16/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWLTSTXDMESGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536657.png)

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2536658.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate](/img/structure/B2536660.png)

![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536669.png)

![Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone](/img/structure/B2536670.png)

![3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(4-chlorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2536672.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B2536674.png)